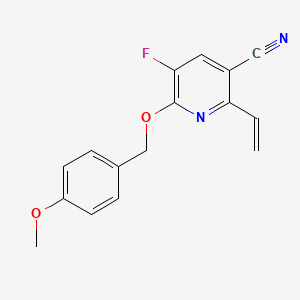
5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile is a fluorinated heterocyclic compound. This compound is part of the broader class of fluorinated pyridines, which are known for their unique chemical and biological properties due to the presence of a fluorine atom in the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor due to its fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound may inhibit enzyme activity by forming strong hydrogen bonds or electrostatic interactions with the active site residues .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoroquinoline: Another fluorinated heterocycle with similar biological activities.
6-Methoxyquinoline: Shares the methoxy group and exhibits comparable chemical reactivity.
2-Fluoropyridine: A simpler fluorinated pyridine with related chemical properties
Uniqueness
5-Fluoro-6-((4-methoxybenzyl)oxy)-2-vinylnicotinonitrile is unique due to its combination of a fluorine atom, a methoxybenzyl group, and a vinylnicotinonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H13FN2O2 |
|---|---|
Peso molecular |
284.28 g/mol |
Nombre IUPAC |
2-ethenyl-5-fluoro-6-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H13FN2O2/c1-3-15-12(9-18)8-14(17)16(19-15)21-10-11-4-6-13(20-2)7-5-11/h3-8H,1,10H2,2H3 |
Clave InChI |
QDJCTHJSORGMMT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=C(C=C(C(=N2)C=C)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[(Z)-3-hydroxy-2-[[4-(trifluoromethyl)phenyl]diazenyl]but-2-enoyl]carbamate](/img/structure/B13053069.png)

![(R)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13053089.png)
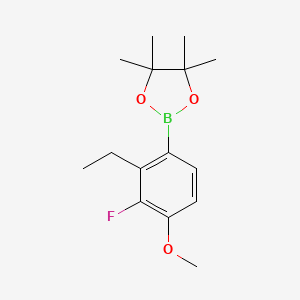
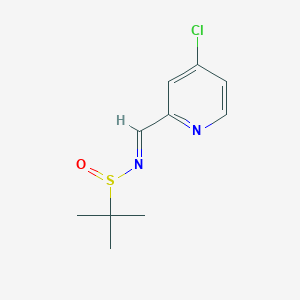
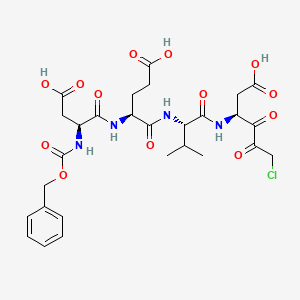
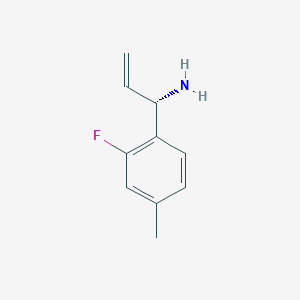
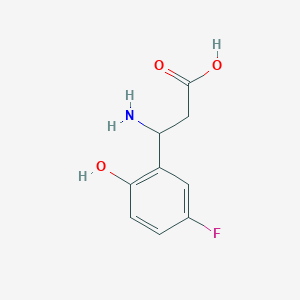
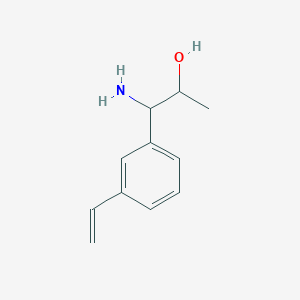
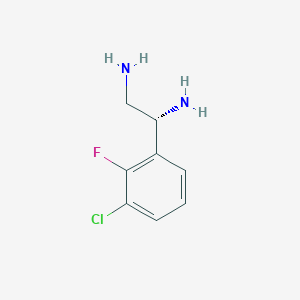
![6-Bromobenzo[D]isoxazole-3-carbaldehyde](/img/structure/B13053135.png)
![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)

![(2-Cyclohexylbenzo[D]oxazol-5-YL)methanamine](/img/structure/B13053150.png)
